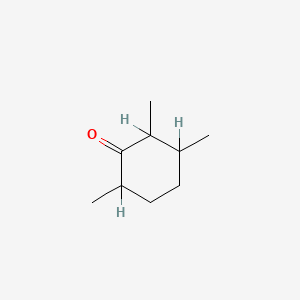

Cyclohexanone, 2,3,6-trimethyl-

Overview

Description

“Cyclohexanone, 2,3,6-trimethyl-” is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.2227 . It is used as a flavoring agent and also in the preparation of terpenes such as beta-ionone .

Synthesis Analysis

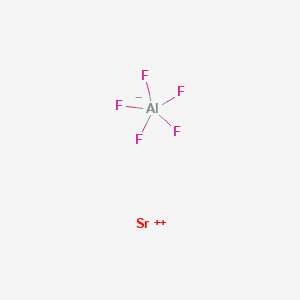

The synthesis of cyclohexanones, including “Cyclohexanone, 2,3,6-trimethyl-”, can be achieved through various methods. One such method involves a cationic cyclization of alkynol or enyne derivatives with a terminal triple bond. The success of this reaction relies on the use of tetrafluoroboric acid as a promoter of the cationic cyclization, and the selection of 1,1,1,3,3,3-hexafluoropropan-2-ol as solvent .Molecular Structure Analysis

The molecular structure of “Cyclohexanone, 2,3,6-trimethyl-” can be viewed as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

“Cyclohexanone, 2,3,6-trimethyl-” has a boiling point of 463.7 K under normal pressure . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Catalytic Hydrogenation

Cyclohexanone is a key intermediate in the chemical industry, especially in the manufacture of polyamides. The selective hydrogenation of phenol to cyclohexanone under mild conditions is challenging. A study introduced a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which promoted the selective formation of cyclohexanone under atmospheric pressure of hydrogen in aqueous media without additives, achieving a conversion of 99% and a selectivity higher than 99% within 2 hours at 65 °C (Wang et al., 2011).

Stereochemistry in Catalysis

Stereochemistry plays a vital role in the catalytic process, as shown in the transition metal-catalyzed transfer of hydrogen to cyclohexanones. Substituted cyclohexanones are reduced to alcohols when heated with propan-2-ol in the presence of metal catalysts, with ruthenium being particularly effective. The stereoselectivity of this reduction depends on the metal used and the kinetic and equilibrium control during the reaction (Henbest & Zurquiyah, 1974).

Crystal Engineering

The reaction of trimesic acid with 2,6-bis(4-pyridylmethylene)cyclohexanone resulted in a co-crystal that contains a triply interpenetrated hydrogen bonded network. This illustrates the potential of cyclohexanone derivatives in crystal engineering for the development of materials with specific structural and functional properties (Santra, Ghosh, & Biradha, 2008).

Mass Spectrometry of Organic Compounds

The mass spectra of cyclohexanone, including its mono- and dimethyl derivatives and trimethyl variants, have been explored to understand their fragmentation under electron impact. Such studies are essential for analytical chemistry, aiding in the identification and structural analysis of cyclohexanone derivatives (Seibl & Gäumann, 1963).

Synthesis of Versatile Intermediates

Cyclohexanone derivatives serve as versatile intermediates in organic synthesis. For example, 2-Hydroxy-2,6,6-trimethylcyclohexanone was obtained by the oxidation of β-cyclocitral using peracetic acid, showcasing the utility of cyclohexanone derivatives in synthesizing complex organic molecules (Subbaraju, Manhas, & Bose, 1992).

Safety and Hazards

“Cyclohexanone, 2,3,6-trimethyl-” is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name |

2,3,6-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-6-4-5-7(2)9(10)8(6)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKYTXOAQJIBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962347 | |

| Record name | 2,3,6-Trimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42185-47-7 | |

| Record name | 2,3,6-Trimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42185-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2,3,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042185477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

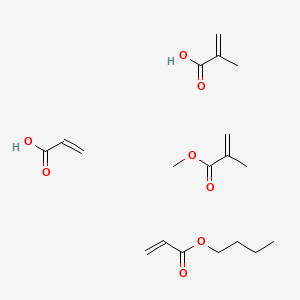

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1620153.png)

![Butanoyl chloride, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1620154.png)